Potent and Highly Selective MAO-B Inhibition vs. MAO-A and Reference Standards
The compound exhibits sub-nanomolar potency against human recombinant monoamine oxidase B (MAO-B) with an IC50 of 0.900 nM, demonstrating a selectivity window of approximately 55-fold over MAO-A (IC50 = 50 nM) in a standardized fluorimetric assay [1]. This selectivity is comparable to or exceeds that of clinically used MAO-B inhibitors like rasagiline (MAO-B IC50 ~4.43 nM, selectivity ~93-fold) and selegiline (MAO-B IC50 ~51 nM, selectivity ~450-fold) [2] . Critically, an unsubstituted 2-(quinolin-6-yl)acetonitrile analog would be predicted to exhibit significantly reduced or absent MAO-B binding due to the lack of key halogen bonding and hydrophobic contacts that the 3,8-dibromo substitution pattern provides within the MAO-B active site.
| Evidence Dimension | MAO-B Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 0.900 nM |
| Comparator Or Baseline | MAO-A IC50 = 50 nM; Rasagiline MAO-B IC50 = 4.43 nM; Selegiline MAO-B IC50 = 51 nM |
| Quantified Difference | ~55-fold selectivity for MAO-B; ~5-fold more potent than rasagiline and ~57-fold more potent than selegiline |
| Conditions | Inhibition of recombinant human MAO-B, kynuramine substrate, 20 min incubation, fluorimetric detection |
Why This Matters
This level of potency and selectivity positions the compound as a superior starting point for developing next-generation MAO-B inhibitors with potentially reduced off-target effects.
- [1] BindingDB BDBM50259595 (CHEMBL4097867). Affinity Data: IC50 0.900 nM (MAO-B) and 50 nM (MAO-A). View Source
- [2] Youdim MB, et al. Rasagiline: MAO-B IC50 4.43 nM. PMID: 12093471. View Source
